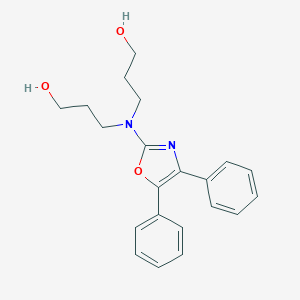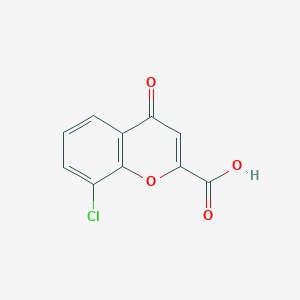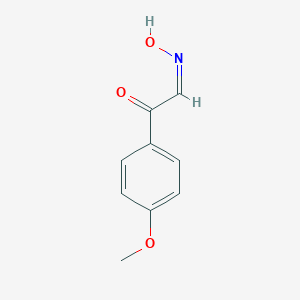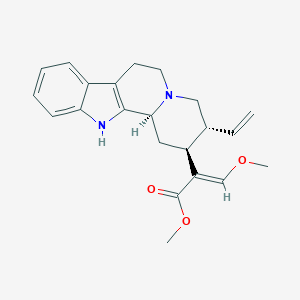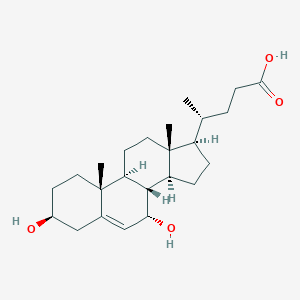![molecular formula C17H13Cl2N3O3S B231249 N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide, commonly known as DMXB-A, is a chemical compound that has been synthesized and extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
DMXB-A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, DMXB-A has been shown to have analgesic effects by reducing pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nAChR and has been extensively studied for its potential therapeutic applications. However, DMXB-A also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of DMXB-A. One potential direction is the development of more stable analogs of DMXB-A that can be used in vivo. Another direction is the study of the potential use of DMXB-A in the treatment of other neurological disorders such as depression and anxiety. Additionally, the potential use of DMXB-A in combination with other drugs for the treatment of neurological disorders should also be explored.
Métodos De Síntesis
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate to form 2,4-dichlorobenzyl thiocyanate. The resulting compound is then reacted with 4-methoxyaniline to form 4-methoxy-N-(2,4-dichlorobenzyl)benzamide. This compound is then reacted with thiosemicarbazide to form the final product, DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. DMXB-A has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C17H13Cl2N3O3S |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Clave InChI |
JHWXCYBRFYTPPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

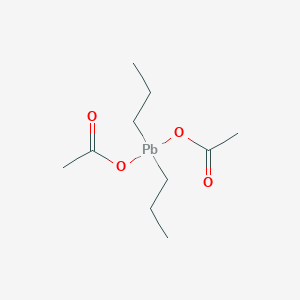
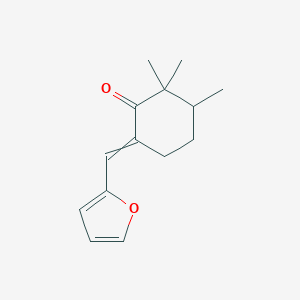
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

